
1-(4-((4-(4-Chlorophenyl)thiazol-2-yl)methyl)piperazin-1-yl)ethanone hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound “1-(4-((4-(4-Chlorophenyl)thiazol-2-yl)methyl)piperazin-1-yl)ethanone hydrochloride” is a complex organic molecule. It contains a thiazole ring, which is a five-membered ring containing three carbon atoms, one sulfur atom, and one nitrogen atom . Thiazoles are members of the azole heterocycles that include imidazoles and oxazoles .
Molecular Structure Analysis
The thiazole ring in the molecule is planar, and its aromaticity is characterized by the delocalization of a lone pair of π-electrons of the sulfur atom . The aromaticity is estimated by the chemical shift of the ring proton .Aplicaciones Científicas De Investigación
Antibacterial and Antifungal Activities
Research has shown that azole-containing piperazine derivatives exhibit moderate to significant antibacterial and antifungal activities. These compounds have been designed and synthesized to target a broad spectrum of microbial strains. Notably, certain derivatives have shown remarkable antimicrobial efficacy, with activities comparable to standard drugs like chloramphenicol and fluconazole. This highlights their potential as novel antimicrobial agents against resistant strains (Gan, Fang, & Zhou, 2010).
Antitumor and Anticancer Activities
Piperazine derivatives have also been explored for their anticancer properties. A study on 1,2,4-triazine derivatives bearing a piperazine amide moiety revealed promising antiproliferative agents against breast cancer cells. Compounds with chlorophenyl substitutions demonstrated significant activity, suggesting the potential for these derivatives in cancer therapy (Yurttaş, Demirayak, Ilgın, & Atlı, 2014).
Solubility and Drug Delivery
The solubility and partitioning behavior of certain piperazine derivatives in biologically relevant solvents have been studied to understand their pharmacokinetic properties. A novel compound exhibited poor solubility in buffer solutions and hexane but better solubility in alcohols, indicating its potential for lipophilic delivery pathways in biological media (Volkova, Levshin, & Perlovich, 2020).
Electrochemical Synthesis
Electrochemical methods have been employed to synthesize arylthiobenzazoles via the oxidation of related piperazine derivatives. This approach demonstrates the versatility of electrochemical synthesis in generating novel compounds with potential biological activities (Amani & Nematollahi, 2012).
Molecular Interaction Studies
Studies on the molecular interaction of certain antagonist compounds with receptors have provided insights into their binding mechanisms. For instance, analysis of a potent and selective antagonist for the CB1 cannabinoid receptor revealed the energetic stability of different conformers and suggested potential interactions contributing to antagonist activity (Shim, Welsh, Cartier, Edwards, & Howlett, 2002).
Mecanismo De Acción
Target of Action
The compound “1-(4-((4-(4-Chlorophenyl)thiazol-2-yl)methyl)piperazin-1-yl)ethanone hydrochloride” is a thiazole derivative . Thiazoles are known to have diverse biological activities and can act as antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic drug molecules .
Mode of Action
The mode of action of thiazole derivatives can vary greatly depending on their specific structure and the biological system they interact with . They may activate or inhibit biochemical pathways and enzymes, or stimulate or block receptors in the biological systems
Biochemical Pathways
Thiazole derivatives can affect a variety of biochemical pathways. For instance, thiazoles are found in many potent biologically active compounds, such as sulfathiazole (an antimicrobial drug), Ritonavir (an antiretroviral drug), Abafungin (an antifungal drug), Bleomycine, and Tiazofurin (antineoplastic drugs) . .
Pharmacokinetics
Piperazine, a structural motif found in the compound, is known to positively modulate the pharmacokinetic properties of a drug substance . .
Result of Action
The result of the action of thiazole derivatives can vary greatly depending on their specific structure and the biological system they interact with . For instance, some thiazole derivatives have shown potent antileishmanial and antimalarial activities . .
Propiedades
IUPAC Name |
1-[4-[[4-(4-chlorophenyl)-1,3-thiazol-2-yl]methyl]piperazin-1-yl]ethanone;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18ClN3OS.ClH/c1-12(21)20-8-6-19(7-9-20)10-16-18-15(11-22-16)13-2-4-14(17)5-3-13;/h2-5,11H,6-10H2,1H3;1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XYMSFSUZFAOYBM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)N1CCN(CC1)CC2=NC(=CS2)C3=CC=C(C=C3)Cl.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19Cl2N3OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
372.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
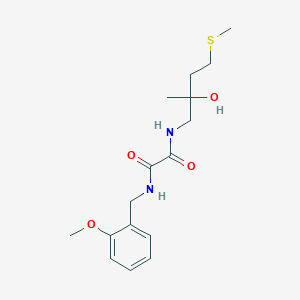
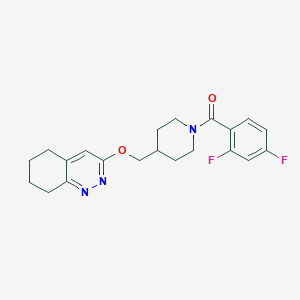
![N-cyclopentyl-N'-[1-(thiophene-2-carbonyl)-3,4-dihydro-2H-quinolin-6-yl]oxamide](/img/structure/B2999019.png)
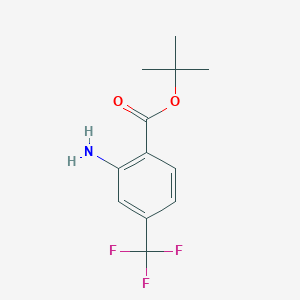
![N-(4-methylbenzyl)-2-[(3-methyl-4-oxo-7-phenyl-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl)thio]acetamide](/img/structure/B2999021.png)


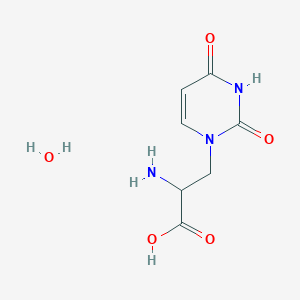
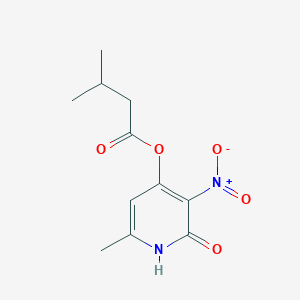
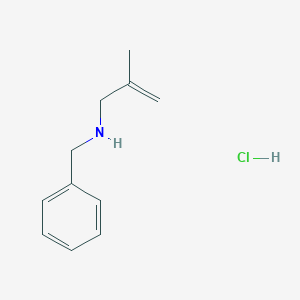
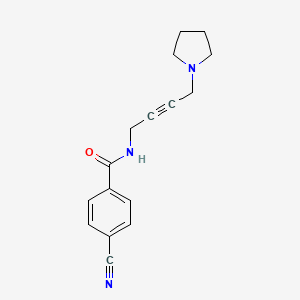
![4-cyano-N-(6-methyl-1,3-benzothiazol-2-yl)-N-[(pyridin-3-yl)methyl]benzamide](/img/structure/B2999033.png)
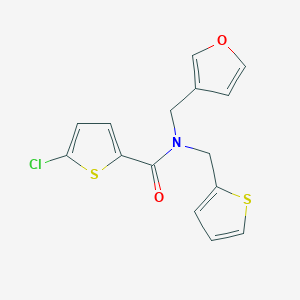
![N~6~-(4-fluorophenyl)-1-methyl-N~4~-(2-methylphenyl)-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine](/img/structure/B2999035.png)
